5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-9-7-19(8-10-20)25-11-13-26(14-12-25)24(28)22-15-21(27)23(17-31-22)30-16-18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJNJJSCPVMPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyranone core, followed by the introduction of the benzyloxy group and the piperazine moiety. Key steps may include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the pyranone ring.
Attachment of the Piperazine Moiety: This can be done through amide bond formation between the piperazine derivative and the pyranone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Structural Overview
The compound features a benzopyran framework integrated with a piperazine moiety , characterized by the following molecular formula:
- Molecular Formula : C25H27N3O4
- Molecular Weight : 433.5 g/mol
The unique structural characteristics, including the benzyloxy group and the methoxyphenyl substituent , enhance its interactions with various biological targets, particularly in neuropharmacology and oncology.
Potential Biological Activities
-
Neuropharmacological Effects
- The piperazine component may modulate serotonin and dopamine receptors, suggesting potential antidepressant or anxiolytic effects. Studies indicate that compounds with similar structures have demonstrated significant neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.
-
Anticancer Properties
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction. Research has indicated that derivatives of piperazine can selectively inhibit monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism and is a target for Parkinson's disease treatment.
-
Antioxidant Activity
- The benzopyran structure contributes to free radical scavenging, protecting cells from oxidative damage. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic roles in neuroprotection.
Neuropharmacological Research
A study evaluating related compounds found that derivatives with piperazine structures exhibited significant selectivity towards MAO-B over MAO-A, indicating their suitability for further development in treating neurological disorders. One derivative demonstrated an IC50 value of 0.062 µM against MAO-B, highlighting potent inhibitory activity.
Antioxidant Capacity
Research on antioxidant properties showed that compounds within this chemical family effectively reduced oxidative stress markers in neuronal cell lines. This suggests potential applications in mitigating neurodegenerative conditions.
Antimicrobial Activity
Preliminary studies indicate that similar compounds exhibit antimicrobial activity against various pathogens. The presence of lipophilic groups may enhance membrane penetration, improving efficacy against bacteria and fungi.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- 5-(benzyloxy)-2-(4-(4-hydroxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique functional group may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties, making it a compound of interest for further research.
Biological Activity
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a benzopyran framework integrated with a piperazine moiety , characterized by the following molecular formula:
- Molecular Formula : C25H27N3O4
- Molecular Weight : 433.5 g/mol
The presence of the benzyloxy group and the methoxyphenyl substituent enhances its potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Research indicates that the piperazine ring in this compound may interact with various neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders. The benzopyran structure is known for its antioxidant and anti-inflammatory properties , which are crucial for combating oxidative stress-related diseases.
Potential Biological Activities:
- Neuropharmacological Effects : The piperazine component may modulate serotonin and dopamine receptors, indicating potential antidepressant or anxiolytic effects.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Antioxidant Activity : The benzopyran structure contributes to free radical scavenging, which can protect cells from oxidative damage.
Research Findings and Case Studies
-
Anticancer Activity :
A study evaluated the efficacy of similar compounds against human tumor cell lines. Compounds sharing structural features with 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one demonstrated moderate to significant anticancer activity against renal and breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. -
Neuropharmacological Studies :
In vitro assays showed that derivatives of this compound could effectively inhibit serotonin reuptake, suggesting potential as antidepressants. This aligns with findings from other piperazine derivatives known for similar effects . -
Antioxidant Properties :
The antioxidant capacity was assessed using DPPH radical scavenging assays, where compounds with the benzopyran structure exhibited substantial free radical scavenging activity, indicating their potential use in preventing oxidative stress-related pathologies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-benzylpiperazine | Similar piperazine core | Antidepressant effects |
| 2H-chromen-2-one | Contains a chromenone structure | Antioxidant properties |
| 7-hydroxycoumarin | Coumarin derivative | Anticancer activity |
| 6-methoxypyridinone | Pyridine ring with methoxy | Antimicrobial properties |
The unique combination of the benzyloxy group and methoxyphenyl substituent in 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one suggests specific interactions and therapeutic applications that are not found in these other compounds.
Q & A
Q. What established synthetic routes are used to introduce the piperazine-1-carbonyl moiety in this compound?
The piperazine-1-carbonyl group is typically synthesized via coupling reactions. For example, describes reacting benzoic acids with N-(4-methoxyphenyl)piperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent under reflux. Similarly, outlines reacting benzoyl chlorides with piperazine derivatives in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. These methods yield analogs with >80% purity after crystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyloxy at C5, piperazine at C2) as demonstrated in , where analogs showed distinct aromatic and carbonyl signals.
- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹ for pyranone and amide groups) ( ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., reported HRMS data with <2 ppm error) .
Q. What are common purification challenges, and how are they addressed?
Challenges include low solubility and byproduct co-elution. Solutions:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) dissolve the compound, followed by precipitation in Et₂O ( ).
- Chromatography : Gradient elution (e.g., ethyl acetate/hexane) resolves impurities ( ). Typical yields range from 60–92% after optimization .
Advanced Research Questions
Q. How can computational methods predict supramolecular interactions in this compound?
Quantum chemical calculations (e.g., DFT) and molecular dynamics simulate hydrogen bonding (C–H⋯O) and π-π stacking, which dictate crystal packing. revealed that ortho-substituted aroyl groups form chains via C–H⋯O bonds, while para-substituted analogs exhibit stacking interactions. Software like Gaussian or Materials Studio models these interactions, guiding polymorph screening .
Q. What strategies resolve contradictions between theoretical and experimental bioactivity data?
Discrepancies may arise from assay variability or off-target effects. Strategies include:
Q. How do substituents on the 4-methoxyphenyl group modulate biological activity?
Electron-donating groups (e.g., –OCH₃) enhance σ-receptor binding by stabilizing charge-transfer interactions (). Halogen substituents (e.g., –Cl, –Br) at the ortho position increase antitubulin activity by 3–5-fold compared to unsubstituted analogs. Structure-activity relationship (SAR) studies in demonstrated that bromine at C4 of the aryl group improved cytotoxicity (IC₅₀ = 1.2 µM vs. 5.8 µM for methyl-substituted analogs) .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
